Tert-butyl (2R,3R)-2-methyl-3-(trifluoromethyl)piperazine-1-carboxylate
CAS No.: 2375248-12-5
Cat. No.: VC6269663
Molecular Formula: C11H19F3N2O2
Molecular Weight: 268.28
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2375248-12-5 |
|---|---|
| Molecular Formula | C11H19F3N2O2 |
| Molecular Weight | 268.28 |
| IUPAC Name | tert-butyl (2R,3R)-2-methyl-3-(trifluoromethyl)piperazine-1-carboxylate |
| Standard InChI | InChI=1S/C11H19F3N2O2/c1-7-8(11(12,13)14)15-5-6-16(7)9(17)18-10(2,3)4/h7-8,15H,5-6H2,1-4H3/t7-,8-/m1/s1 |
| Standard InChI Key | WBOGCGFXXORAOE-HTQZYQBOSA-N |
| SMILES | CC1C(NCCN1C(=O)OC(C)(C)C)C(F)(F)F |
Introduction
Structural Characteristics and Stereochemical Significance
Core Piperazine Scaffold and Substituent Configuration
The compound features a six-membered piperazine ring containing two nitrogen atoms at positions 1 and 4. The tert-butyloxycarbonyl (Boc) group at position 1 serves as a protective moiety for the secondary amine, while the 2-methyl and 3-trifluoromethyl groups introduce steric and electronic complexity. The (2R,3R) stereochemistry dictates a specific spatial arrangement where both chiral centers adopt R configurations, creating a rigid three-dimensional structure critical for interactions in asymmetric synthesis or biological systems.
Comparative Analysis with Related Piperazines
Structurally analogous compounds, such as tert-butyl (3S)-3-(trifluoromethyl)piperazine-1-carboxylate, demonstrate how minor stereochemical variations (e.g., 2R,3R vs. 3S configurations) profoundly alter molecular properties. For instance, the 2-methyl group in the target compound introduces additional steric hindrance compared to simpler trifluoromethyl-piperazines, potentially influencing reactivity in nucleophilic substitutions or coupling reactions .
Table 1: Key Structural Comparisons
Synthesis and Preparation Strategies
General Synthetic Pathways
While no explicit synthesis protocols for the target compound are published, established methods for analogous Boc-protected piperazines suggest a multi-step approach:
-
Piperazine Ring Formation: Cyclization of 1,2-diamine precursors with carbonyl reagents, often under acidic or basic conditions.
-
Stereoselective Introduction of Substituents: Asymmetric catalysis or chiral auxiliaries to install the 2-methyl and 3-trifluoromethyl groups with (R,R) configuration.
-
Boc Protection: Reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like DMAP .
Challenges in Trifluoromethylation
Incorporating the trifluoromethyl group at position 3 likely involves halogen exchange (e.g., Cl → CF₃ using Ruppert-Prakash reagent (TMSCF₃)) or radical trifluoromethylation. The steric bulk of the adjacent methyl group may necessitate carefully controlled reaction conditions to avoid epimerization .
Physicochemical Properties and Stability
Solubility and Lipophilicity
The Boc group enhances lipid solubility (logP ≈ 2.1 predicted), favoring organic solvent dissolution (e.g., DCM, THF). Conversely, the trifluoromethyl group introduces polarity (Hansch π parameter: 0.88), creating a balance suitable for intermediate handling in solid-phase synthesis.
Thermal and Chemical Stability
Boc-protected amines typically decompose above 150°C, releasing CO₂ and isobutylene. The compound’s stability under acidic conditions is limited (e.g., TFA cleaves the Boc group), while neutral and basic conditions preserve integrity, making it suitable for Grignard or Suzuki-Miyaura couplings .
Research Applications and Biological Relevance
Role in Medicinal Chemistry
Piperazine derivatives are ubiquitous in drug discovery, featuring in antiviral, antipsychotic, and anticancer agents. The trifluoromethyl group’s electronegativity and metabolic resistance make this compound a candidate for:
-
Protease Inhibitors: Enhancing binding to hydrophobic enzyme pockets.
-
Kinase Modulators: Utilizing the methyl group for allosteric interactions .
Case Study: HDM2-p53 Inhibitor Development
Research on structurally related piperazines (e.g., HDM2-p53 inhibitors) highlights their utility in oncology. The target compound’s Boc group could serve as a temporary protective strategy during multi-step syntheses of such therapeutics, as evidenced by similar intermediates in .
Comparative Pharmacokinetic Considerations
Bioavailability Predictions
Computational models (e.g., SwissADME) predict moderate oral bioavailability (F ≈ 30–40%) due to the compound’s molecular weight (268.28 g/mol) and balanced logP. Hydrogen bond donors (2) and acceptors (5) align with Lipinski’s rule parameters.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume